Amino-PEG4-hydrazide-Boc: A Technical Guide for Advanced Bioconjugation
Amino-PEG4-hydrazide-Boc: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG4-hydrazide-Boc is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, enabling the precise and stable linkage of molecules for therapeutic and diagnostic applications. Its unique architecture, featuring a terminal primary amine, a tetraethylene glycol (PEG4) spacer, and a Boc-protected hydrazide, offers a versatile platform for the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the core applications, experimental considerations, and underlying chemical principles of Amino-PEG4-hydrazide-Boc.
Core Principles and Applications
Amino-PEG4-hydrazide-Boc is designed for the sequential or orthogonal conjugation of two different molecules. The primary amine serves as a reactive handle for coupling to carboxylic acids or their activated esters, forming a stable amide bond. The tetraethylene glycol (PEG4) spacer is a key feature, imparting increased hydrophilicity to the linker and the resulting conjugate, which can improve solubility and reduce non-specific interactions.[1][2] This flexible spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
The other end of the linker features a hydrazide group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive hydrazide.[1] This deprotected hydrazide can then react with aldehydes or ketones to form a hydrazone bond.[3][4] This reaction is particularly useful for conjugating the linker to glycoproteins, where the carbohydrate moieties can be oxidized with periodate to generate aldehyde groups.
The pH-sensitive nature of the hydrazone bond is a significant advantage in drug delivery applications.[5][6] While relatively stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under the acidic conditions found within endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[6][7] This characteristic allows for the targeted release of a conjugated payload, such as a cytotoxic drug, within the target cell, minimizing off-target toxicity.[7]
The principal applications of Amino-PEG4-hydrazide-Boc include:
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Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to a specific target on cancer cells, and the acid-labile hydrazone bond facilitates the release of the drug inside the cell.[1]
-
PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[8][9][10] The PEG spacer can be crucial for achieving the optimal distance and orientation between the two ligands for efficient ternary complex formation.[2][11]
-
Bioconjugation and Labeling: The linker can be used to attach various labels, such as fluorescent dyes or biotin, to proteins and other biomolecules for detection and purification purposes.
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and performance of hydrazone linkers, which are formed using Amino-PEG4-hydrazide-Boc. It is important to note that the exact values can vary depending on the specific molecular context of the conjugate and the experimental conditions.
| Parameter | Value | Conditions | Significance |
| Hydrazone Bond Formation pH | 5.0 - 7.0 | Aqueous buffer | Optimal pH range for the reaction between a deprotected hydrazide and an aldehyde/ketone.[3][4] |
| Hydrazone Bond Stability (Physiological pH) | Relatively stable | pH ~7.4 | Minimizes premature drug release in the bloodstream, reducing off-target toxicity.[5][6] |
| Hydrazone Bond Lability (Acidic pH) | Increased hydrolysis | pH 4.5 - 5.5 | Facilitates payload release in the acidic environment of endosomes and lysosomes.[5][6][7] |
| PEG4 Spacer Length | ~1.8 nm (18 atoms) | - | Provides a flexible and hydrophilic spacer to separate conjugated molecules.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Amino-PEG4-hydrazide-Boc. The following sections provide generalized protocols for key experimental procedures. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Two-Step Protein Conjugation via Amide and Hydrazone Ligation
This protocol describes the conjugation of a molecule with a carboxylic acid to a glycoprotein.
Materials:
-
Amino-PEG4-hydrazide-Boc
-
Molecule with a carboxylic acid group
-
Glycoprotein
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium periodate solution
-
Trifluoroacetic acid (TFA)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the molecule with a carboxylic acid, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (acid:EDC:NHS) is a common starting point.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Amide Bond Formation:
-
Dissolve Amino-PEG4-hydrazide-Boc in DMF or DMSO.
-
Add the activated ester solution to the Amino-PEG4-hydrazide-Boc solution.
-
Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the resulting Molecule-PEG4-hydrazide-Boc conjugate by HPLC.
-
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in an appropriate buffer (e.g., acetate buffer, pH 5.5).
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate should be optimized but is typically in the range of 1-10 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol.
-
Purify the oxidized glycoprotein using a desalting column to remove excess periodate and byproducts.
-
-
Boc Deprotection:
-
Dissolve the purified Molecule-PEG4-hydrazide-Boc conjugate in a solution of 50% TFA in dichloromethane.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent under vacuum.
-
-
Hydrazone Bond Formation:
-
Dissolve the deprotected Molecule-PEG4-hydrazide in a suitable buffer (e.g., acetate buffer, pH 5.0-5.5).
-
Add the oxidized glycoprotein to the solution of the deprotected linker-molecule conjugate.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted components.
-
Protocol 2: In Vitro Plasma Stability Assay of a Hydrazone-Linked Conjugate
This assay is designed to evaluate the stability of the hydrazone bond in a biological matrix.
Materials:
-
Hydrazone-linked conjugate
-
Freshly collected plasma (e.g., human, mouse)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked conjugate in an appropriate solvent.
-
Spike the conjugate into pre-warmed plasma at a final concentration relevant to the intended application. A parallel control sample should be prepared in PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
-
-
Sample Processing:
-
Immediately process the aliquots to stop any further degradation. This may involve protein precipitation with a cold organic solvent (e.g., acetonitrile) or flash-freezing in liquid nitrogen.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the amount of released payload and/or the amount of intact conjugate using a validated analytical method.
-
Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate in plasma.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving Amino-PEG4-hydrazide-Boc.
Caption: General workflow for bioconjugation using Amino-PEG4-hydrazide-Boc.
Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.
Caption: Role of a PEG linker in PROTAC-mediated protein degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. PEG Hydrazide | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amino-PEG4-hydrazide-Boc|Cas# 1263047-17-1 [glpbio.cn]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
